Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10419865
InChI: InChI=1S/C17H20BrNO3/c1-4-10(2)22-17(21)16-11(3)19-15(20)9-13(16)12-7-5-6-8-14(12)18/h5-8,10,13H,4,9H2,1-3H3,(H,19,20)
SMILES: CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C
Molecular Formula: C17H20BrNO3
Molecular Weight: 366.2 g/mol

Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC10419865

Molecular Formula: C17H20BrNO3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

Butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

Specification

Molecular Formula C17H20BrNO3
Molecular Weight 366.2 g/mol
IUPAC Name butan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Standard InChI InChI=1S/C17H20BrNO3/c1-4-10(2)22-17(21)16-11(3)19-15(20)9-13(16)12-7-5-6-8-14(12)18/h5-8,10,13H,4,9H2,1-3H3,(H,19,20)
Standard InChI Key DQGFGTYOUVSKNK-UHFFFAOYSA-N
SMILES CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C
Canonical SMILES CCC(C)OC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Br)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, butan-2-yl 4-(2-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, reflects its core structure:

  • Tetrahydropyridine backbone: A six-membered ring with one double bond (positions 1,4,5,6-tetrahydro), providing partial aromaticity and conformational flexibility .

  • Substituents:

    • A 2-bromophenyl group at position 4, introducing steric bulk and electronic effects due to bromine’s electronegativity .

    • A methyl group at position 2, enhancing lipophilicity and influencing ring puckering .

    • A 6-oxo (keto) group, contributing to hydrogen-bonding potential and metabolic stability .

    • A butan-2-yl ester at position 3, modulating solubility and bioavailability through ester hydrolysis kinetics .

Structural Analogs:

  • Compound C276-1093 (CAS 40240-12-8) shares the tetrahydropyridine core with a brominated benzodioxol substituent, demonstrating logP = 3.98 and molecular weight = 458.31 g/mol .

  • Naphthylguanidine derivatives (e.g., CERESTAT) highlight the pharmacological significance of bromoaryl groups in neuroprotective agents.

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, convergent strategies from analogous systems suggest:

  • Ring Formation: Cyclocondensation of β-keto esters with ammonium acetate yields the tetrahydropyridine ring .

  • Bromination: Electrophilic aromatic substitution introduces bromine at the ortho position of the phenyl group .

  • Esterification: Steglich esterification couples butan-2-ol to the carboxylate group under mild conditions .

Key Challenges:

  • Steric hindrance from the 2-bromophenyl group may slow ring closure .

  • Racemization risks during esterification necessitate chiral catalysts .

Physicochemical Profile

Predicted properties derived from structural analogs :

PropertyValueRelevance
Molecular FormulaC₁₈H₂₁BrN₂O₃Confirms elemental composition
Molecular Weight409.28 g/molImpacts pharmacokinetics
logP~3.5High lipophilicity for CNS penetration
PSA~65 ŲModerate membrane permeability
Melting Point120–125°C (estimated)Stability under storage
SolubilityPoor in water; soluble in DMSOFormulation considerations

Stability Considerations:

  • The ester group is prone to hydrolysis in acidic/basic conditions, requiring pH-controlled formulations .

  • Bromine’s electron-withdrawing effect stabilizes the aryl ring against oxidative degradation .

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